molecular formula C12H19ClN2O2 B13991177 4-(methylaminooxymethyl)-N-propan-2-yl-benzamide CAS No. 70379-96-3

4-(methylaminooxymethyl)-N-propan-2-yl-benzamide

Cat. No.: B13991177
CAS No.: 70379-96-3
M. Wt: 258.74 g/mol
InChI Key: ADBHTEGYNYPVEC-UHFFFAOYSA-N
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Description

4-(methylaminooxymethyl)-N-propan-2-yl-benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core structure with a methylaminooxymethyl group and a propan-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methylaminooxymethyl)-N-propan-2-yl-benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of a substituted benzoyl chloride with an amine under basic conditions.

    Introduction of the Methylaminooxymethyl Group: The methylaminooxymethyl group can be introduced through a nucleophilic substitution reaction using a suitable methylating agent.

    Addition of the Propan-2-yl Group: The propan-2-yl group can be added via an alkylation reaction using an appropriate alkyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(methylaminooxymethyl)-N-propan-2-yl-benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide core or the methylaminooxymethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of alkylated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(methylaminooxymethyl)-N-propan-2-yl-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(dimethylamino)methyl-N-propan-2-yl-benzamide
  • 4-(methoxyamino)methyl-N-propan-2-yl-benzamide
  • 4-(ethylamino)methyl-N-propan-2-yl-benzamide

Uniqueness

4-(methylaminooxymethyl)-N-propan-2-yl-benzamide is unique due to the presence of the methylaminooxymethyl group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.

Properties

CAS No.

70379-96-3

Molecular Formula

C12H19ClN2O2

Molecular Weight

258.74 g/mol

IUPAC Name

4-(methylaminooxymethyl)-N-propan-2-ylbenzamide;hydrochloride

InChI

InChI=1S/C12H18N2O2.ClH/c1-9(2)14-12(15)11-6-4-10(5-7-11)8-16-13-3;/h4-7,9,13H,8H2,1-3H3,(H,14,15);1H

InChI Key

ADBHTEGYNYPVEC-UHFFFAOYSA-N

Canonical SMILES

CC(C)NC(=O)C1=CC=C(C=C1)CONC.Cl

Origin of Product

United States

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